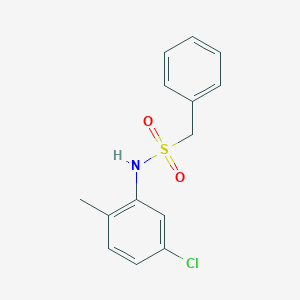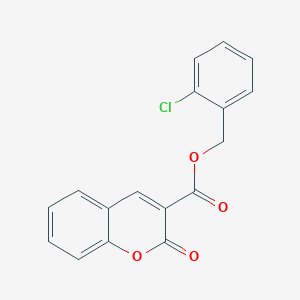![molecular formula C16H17NO5 B5698737 {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as ENBDM, is a chemical compound that has gained attention in scientific research for its potential applications in drug synthesis and as a building block for organic synthesis. In
Mechanism of Action
The mechanism of action of {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is not well understood. However, it is believed that this compound may act as a modulator of various receptors due to its structural similarity to other ligands for these receptors.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For instance, this compound has been shown to have antifungal activity against various fungal strains. Additionally, this compound has been shown to have anti-tumor activity against various cancer cell lines. However, the exact mechanism of these effects is not yet fully understood.
Advantages and Limitations for Lab Experiments
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has several advantages for lab experiments. For instance, it is relatively easy to synthesize and can be used as a building block for the synthesis of various compounds. Additionally, this compound has shown promising biological activity, making it a potential candidate for drug development. However, this compound also has some limitations. For instance, its mechanism of action is not well understood, which makes it difficult to predict its biological activity. Additionally, the synthesis of this compound is a multi-step process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on {3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One potential direction is to further explore its mechanism of action. This could involve the synthesis of various analogs of this compound and testing their biological activity to identify the key structural features necessary for its activity. Additionally, this compound could be used as a starting point for the synthesis of novel ligands for various receptors. Finally, this compound could be further explored for its potential as a drug candidate, particularly for the treatment of cancer and fungal infections.
In conclusion, this compound is a chemical compound that has shown promising biological activity and potential applications in drug synthesis and as a building block for organic synthesis. While its mechanism of action is not well understood, there are several future directions for research on this compound, including further exploration of its biological activity and potential as a drug candidate.
Synthesis Methods
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process starting with the reaction of 4-nitrobenzyl alcohol with 3-ethoxyphenol in the presence of a strong acid catalyst. This is followed by the reduction of the nitro group using a reducing agent such as sodium dithionite to yield the final product, this compound.
Scientific Research Applications
{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been used as a building block for the synthesis of various compounds with potential biological activity. For instance, this compound has been used in the synthesis of novel anti-tumor agents and antifungal compounds. Additionally, this compound has been used as a precursor for the synthesis of ligands for various receptors such as serotonin and dopamine receptors.
properties
IUPAC Name |
[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-9,18H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGMSPVPWLMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)



![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)


![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)